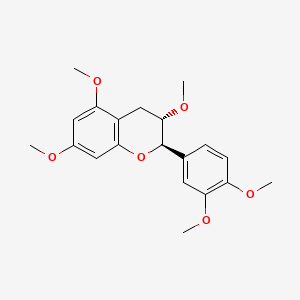

2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)-

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-2H-benzopyran follows IUPAC naming conventions for fused bicyclic systems. The parent structure, 2H-benzopyran (chromene), consists of a benzene ring fused to a dihydropyran ring. The numbering begins at the oxygen atom in the pyran ring, proceeding clockwise. Key substituents include:

- A 3,4-dimethoxyphenyl group at position 2 of the pyran ring.

- Three methoxy groups at positions 3, 5, and 7 of the benzene ring.

- Partial saturation at positions 3 and 4 of the pyran ring, denoted by "3,4-dihydro."

The stereochemical descriptor (2R-trans) specifies the absolute configuration at the chiral center (C2) and the spatial arrangement of substituents. The trans designation indicates that the 3,4-dihydroxy groups on the pyran ring occupy opposite faces relative to the plane of the benzene ring.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Parent structure | 2H-Benzopyran (chromene) fused bicyclic system |

| Substituents | 3,4-Dimethoxyphenyl (C2), 3-OCH₃ (C3), 5-OCH₃ (C5), 7-OCH₃ (C7) |

| Saturation | 3,4-Dihydro modification reducing pyran ring aromaticity |

| Stereochemistry | (2R-trans) configuration at C2 with trans-dihedral angles |

Comparative Analysis of Benzopyran Skeletal Modifications

The 3,4-dihydro modification in this compound distinguishes it from fully aromatic benzopyrans (e.g., flavones) and fully saturated chromanes. Compared to 4H-chromen-4-one derivatives (chromones), the dihydro modification introduces partial saturation, altering conjugation and reactivity. For example:

- Chromones (4H-1-benzopyran-4-ones): Feature a fully unsaturated pyran ring with a ketone group at C4, enabling extended π-conjugation.

- Chromanes (3,4-dihydro-2H-benzopyrans): Fully saturated pyran rings, limiting electronic delocalization.

The partial saturation in 3,4-dihydro-2H-benzopyran creates a hybrid system, balancing aromatic stability (from the benzene ring) and flexibility (from the dihydropyran). This structural intermediate influences solubility and intermolecular interactions, as seen in related compounds like 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-3,4-dihydro-2H-chromene.

Electronic Effects of Methoxy Substituent Patterns

The methoxy groups at positions 3,4 (phenyl ring), 3,5,7 (benzene ring) exert distinct electronic effects:

- Resonance Donation: Methoxy groups donate electron density via lone pairs on oxygen into the aromatic rings, activating positions for electrophilic substitution. For example, the 3,4-dimethoxyphenyl group directs incoming electrophiles to the ortho and para positions relative to the methoxy substituents.

- Inductive Withdrawal: The electronegative oxygen atoms withdraw electron density through σ-bonds, creating localized regions of partial positive charge.

- Steric Effects: Bulky methoxy groups at C3 and C5 hinder rotational freedom, stabilizing specific conformations.

Electronic Distribution Analysis

- The benzene ring’s 5- and 7-methoxy groups enhance electron density at C6 and C8, favoring hydrogen bonding or π-π stacking.

- The 3,4-dimethoxyphenyl group creates an electron-rich region at C2′, C5′, and C6′, as observed in similar compounds like tetramethylkaempferol.

Eigenschaften

CAS-Nummer |

51154-08-6 |

|---|---|

Molekularformel |

C20H24O6 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(2R,3S)-2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C20H24O6/c1-21-13-9-16(23-3)14-11-19(25-5)20(26-17(14)10-13)12-6-7-15(22-2)18(8-12)24-4/h6-10,19-20H,11H2,1-5H3/t19-,20+/m0/s1 |

InChI-Schlüssel |

NNJWBZJTAKJKBL-VQTJNVASSA-N |

Isomerische SMILES |

CO[C@H]1CC2=C(C=C(C=C2OC)OC)O[C@@H]1C3=CC(=C(C=C3)OC)OC |

Kanonische SMILES |

COC1CC2=C(C=C(C=C2OC)OC)OC1C3=CC(=C(C=C3)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2H-Benzopyran, 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen mit Wasserstoffgas und einem Palladiumkatalysator können die Verbindung in ihre vollständig gesättigte Form umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) in saurer oder basischer Umgebung.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Aktivkohle (Pd/C) Katalysator.

Substitution: Halogenierung mit Brom (Br₂) oder Chlorierung mit Chlor (Cl₂) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Vollständig gesättigte Benzopyran-Derivate.

Substitution: Halogenierte Benzopyran-Verbindungen.

Wissenschaftliche Forschungsanwendungen

2H-Benzopyran, 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antioxidativer und entzündungshemmender Eigenschaften.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: In der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2H-Benzopyran, 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren, die an zellulären Prozessen beteiligt sind.

Wege: Sie kann Signalwege modulieren, die mit oxidativem Stress, Entzündungen und Zellproliferation zusammenhängen.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully saturated benzopyran derivatives.

Substitution: Halogenated benzopyran compounds.

Wissenschaftliche Forschungsanwendungen

2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Compound A with structurally and functionally related benzopyran derivatives:

Key Comparative Insights:

Structural Variations: Compound A vs. Pyrano[4,3-b]pyran-5-ones (8b, 8c): The pyrano-pyranones in feature a fused pyran-ketone system, distinct from Compound A’s dihydrobenzopyran core. Substituents like benzoyl (8b) or dichlorophenyl (8c) groups confer different electronic properties compared to Compound A’s methoxy-rich structure . Compound A vs. Artemetin: Artemetin’s flavone structure (fully unsaturated) allows for extended conjugation, enhancing UV absorption and radical scavenging activity.

Stereochemistry: The 2R-trans configuration in Compound A is a critical differentiator. Similar compounds like (2R,3R)-3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-dihydro-4H-1-benzopyran-4-one () also emphasize stereospecific bioactivity, particularly in glycosylated derivatives interacting with cellular receptors .

Physicochemical Properties :

- Lipophilicity : Methoxy groups in Compound A increase lipophilicity (logP ~3.5 estimated) compared to hydroxylated analogs (e.g., quercetin derivatives in ), enhancing blood-brain barrier penetration .

- Melting Points : Compounds with electron-withdrawing groups (e.g., 8c with Cl substituents) exhibit higher melting points (178°C) than methoxy-rich analogs (~125–150°C for Compound A) due to stronger intermolecular forces .

Biological Activity: Antioxidant Potential: While flavones (e.g., Artemetin) are potent antioxidants, Compound A’s dihydro structure may reduce free radical scavenging but improve stability against oxidation . Antimicrobial Activity: Pyrano-pyranones (8b, 8c) show moderate antibacterial activity against Gram-positive strains, likely due to their ketone functionality . Compound A’s methoxy groups may instead target fungal enzymes .

Biologische Aktivität

The compound 2H-Benzopyran, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-3,5,7-trimethoxy-, (2R-trans)- is a member of the benzopyran class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Chemical Formula: C19H22O6

- Molecular Weight: 346.3744 g/mol

- CAS Registry Number: 51079-25-5

- IUPAC Name: 2H-1-Benzopyran-3-ol, 2-(3,4-dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-, (2R-trans)-

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. The presence of methoxy groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that compounds with similar structures can significantly lower malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in cellular models .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzopyran derivatives. For instance, compounds containing the benzopyran structure have been shown to improve neuron survival rates under conditions simulating ischemic stroke. In vitro assays demonstrated that the compound significantly increased cell viability compared to standard treatments like edaravone .

| Compound | Survival Rate (%) | Treatment |

|---|---|---|

| BN-07 | 98 | OGD Model |

| Edaravone | 56 | Control |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. A study involving various benzopyran derivatives indicated that they possess cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation in tumor cells .

Study on Neuroprotection

A pivotal study synthesized a series of benzopyran derivatives and assessed their neuroprotective effects using primary neuron cultures subjected to oxygen-glucose deprivation (OGD). Among these derivatives, the compound demonstrated superior efficacy in enhancing neuron survival rates compared to existing neuroprotective agents .

Antioxidant Evaluation

In another investigation focusing on antioxidant activity, the compound was tested alongside other known antioxidants. The results indicated that it effectively reduced oxidative damage in neuronal cells by modulating intracellular signaling pathways associated with oxidative stress .

Q & A

Basic: How can the molecular structure of this compound be unambiguously determined?

Methodological Answer:

- Spectroscopic Analysis : Utilize H and C NMR to confirm the benzopyran backbone and substituent positions. For example, the trans-configuration at the 2R position can be verified via coupling constants in H NMR (e.g., for trans-dihydrobenzopyrans) .

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers and confirm the (2R-trans) stereochemistry .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and analyze diffraction patterns to assign absolute configuration .

Basic: What experimental strategies are recommended for assessing solubility and purity?

Methodological Answer:

- Solubility Profiling : Use Hansen solubility parameters in solvents like DMSO, THF, or methanol, guided by the compound’s predicted logP (~3.2, estimated from analogs in ).

- HPLC Purification : Optimize reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound ≥95% purity. Monitor purity via UV-Vis at 280 nm (typical for benzopyrans) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability and residual solvents by heating samples at 10°C/min under nitrogen .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation via fume hoods (≥0.5 m/s face velocity) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow OSHA guidelines for acute toxicity (Category 4) and skin irritation (Category 2) .

Advanced: How can synthetic routes be optimized for stereochemical control?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts to reduce ketone intermediates, achieving >90% enantiomeric excess (e.g., as in flavonoid syntheses) .

- Chiral Auxiliaries : Use Evans auxiliaries (e.g., oxazolidinones) to direct stereochemistry during cyclization steps .

- Kinetic Resolution : Apply lipase-mediated acetylation to separate diastereomers during dihydroxylation .

Advanced: What methodologies elucidate bioactivity mechanisms in cellular models?

Methodological Answer:

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC comparison to quercetin analogs in ).

- Molecular Docking : Use AutoDock Vina to predict interactions with targets like COX-2 or NF-κB, based on flavonoid frameworks .

- Metabolite Profiling : Incubate with liver microsomes (CYP450 isoforms) and analyze via LC-MS/MS to identify active metabolites .

Advanced: How to resolve contradictions in reported spectroscopic or bioactivity data?

Methodological Answer:

- Meta-Analysis : Cross-reference NMR data (e.g., δ 5.5–6.5 ppm for benzopyran protons) from independent studies to identify systematic errors .

- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify assignments .

- Replication Studies : Reproduce bioactivity assays under standardized conditions (e.g., 24-hour incubation, 10 μM concentration) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.